2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline
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Overview
Description
2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline is a complex organic compound that features a morpholine ring, a quinoline moiety, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline typically involves multi-step organic reactions. One common method involves the reaction of quinoline-3-carbaldehyde with morpholine in the presence of a reducing agent to form the intermediate 2-(morpholin-4-ylmethyl)quinoline. This intermediate is then reacted with aniline under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline and quinoline moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and quinoline rings.
Reduction: Reduced forms of the quinoline moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline moiety can intercalate with DNA, while the morpholine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(morpholin-4-ylmethyl)quinoline: Lacks the aniline group but shares the morpholine and quinoline moieties.
N-(quinolin-3-ylmethyl)aniline: Lacks the morpholine ring but contains the quinoline and aniline groups.
2-(piperidin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline: Similar structure but with a piperidine ring instead of morpholine.
Uniqueness
2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline is unique due to the combination of the morpholine, quinoline, and aniline groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(morpholin-4-ylmethyl)-N-(quinolin-3-ylmethyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-3-7-20-18(5-1)13-17(14-22-20)15-23-21-8-4-2-6-19(21)16-24-9-11-25-12-10-24/h1-8,13-14,23H,9-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJETSPGPDKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2NCC3=CC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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